Molecular Weight and Chemical Structure of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine: A Comprehensive Technical Guide
Molecular Weight and Chemical Structure of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine: A Comprehensive Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Methodology Guide
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional heterocyclic building blocks is critical for accelerating hit-to-lead optimization. 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a highly versatile, privileged scaffold that bridges two vital pharmacophoric domains: a metabolically stable 1,2,4-triazole core and a tunable, lipophilic piperidine ring.
This technical guide provides an in-depth structural elucidation, precise physicochemical profiling, and a self-validating synthetic methodology for this compound. By exploiting the regioselective nucleophilic aromatic substitution (SNAr) of 3,5-dibromo-1-methyl-1H-1,2,4-triazole[1], researchers can rapidly generate this intermediate. The retained 3-bromo substituent subsequently serves as a robust synthetic handle for late-stage palladium-catalyzed cross-coupling, a strategy recently utilized in the discovery of advanced targeted protein degraders (PROTACs)[2] and selective isoenzyme inhibitors[3].
Structural Elucidation & Physicochemical Profiling
The architecture of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is designed to maximize binding affinity while maintaining favorable pharmacokinetic properties.
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The 1,2,4-Triazole Core: Acts as a rigid bioisostere for amide bonds. It aligns the molecular dipole moment and provides multiple nitrogen atoms capable of acting as hydrogen-bond acceptors within target protein pockets.
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The N1-Methyl Group: Serves as a conformational lock. By methylating the N1 position, tautomerization is prevented, ensuring a predictable 3D geometry and directing the regioselectivity of upstream SNAr reactions.
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The Piperidine Ring: Introduces a basic nitrogen center (typically protonated at physiological pH) that frequently engages in critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in the target binding site.
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The 3-Bromo Substituent: A heavy halogen that can participate in halogen bonding with backbone carbonyls, but more importantly, acts as the primary electrophilic site for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Quantitative Physicochemical Data
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
| Molecular Formula | C₈H₁₃BrN₄ |
| Average Molecular Weight | 245.12 g/mol |
| Monoisotopic Mass (⁷⁹Br) | 244.032 Da |
| Monoisotopic Mass (⁸¹Br) | 246.030 Da |
| Canonical SMILES | CN1N=C(Br)N=C1N2CCCCC2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Regioselective Synthesis via SNAr: Causality & Protocol
The synthesis of this compound relies on the regioselective SNAr of 3,5-dibromo-1-methyl-1H-1,2,4-triazole with piperidine.
The Causality of Regioselectivity: Why does the piperidine nucleophile exclusively attack the C5 position rather than C3? The N1-methyl group breaks the symmetry of the triazole ring. The C5 carbon is situated directly between two electron-withdrawing nitrogen atoms (N1 and N4). The inductive effect of the N1-methyl group, combined with the stabilization of the Meisenheimer-like transition state at C5, makes it significantly more electrophilic than the C3 position. This allows for >99:1 regioselectivity under optimized thermal conditions[2].
Step-by-Step Methodology: Self-Validating SNAr Workflow
This protocol is engineered as a self-validating system, utilizing inherent chemical properties (isotopic mass and basicity) to confirm reaction success and ensure high-purity isolation without the immediate need for column chromatography.
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Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 3,5-dibromo-1-methyl-1H-1,2,4-triazole (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
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Reagent Addition: Add piperidine (1.2 equiv, 12 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol).
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Causality Check: DIPEA is selected as a sterically hindered, non-nucleophilic base. It acts as a proton sponge to neutralize the HBr byproduct generated during the substitution. Without DIPEA, the HBr would protonate the unreacted piperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
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Thermal Activation: Heat the reaction mixture to 140 °C for 16 hours.
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Causality Check: Unlike highly electron-deficient pyrimidines, the 1,2,4-triazole core is relatively electron-rich. Overcoming the activation energy barrier for the SNAr transition state requires elevated thermal energy, necessitating a high-boiling solvent like 1,4-dioxane or DMA[2].
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Self-Validating Reaction Monitoring (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic triplet (M, M+2, M+4 at a 1:2:1 ratio due to two bromine atoms). The successful formation of the product is definitively confirmed by the appearance of a new peak exhibiting an isotopic doublet (M and M+2 at a 1:1 ratio, exact mass ~244.03 / 246.03 Da), validating the displacement of exactly one bromine atom.
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Orthogonal Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate. To isolate the product from any unreacted starting material, perform an acid-base extraction. Extract the organic layer with 1M HCl.
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Validation: The basic piperidine moiety becomes protonated and partitions into the aqueous layer, while the neutral, unreacted dibromo-triazole remains in the organic layer (which is discarded). Basify the aqueous layer to pH 10 with NaOH and re-extract with fresh Ethyl Acetate to yield the pure product.
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Table 2: SNAr Reaction Optimization Data
| Solvent | Base | Temp (°C) | Time (h) | Regioselectivity (C5:C3) | Isolated Yield (%) |
| DMF | K₂CO₃ | 100 | 24 | >95:5 | 45% |
| DMF | DIPEA | 120 | 16 | >99:1 | 68% |
| 1,4-Dioxane | DIPEA | 140 | 16 | >99:1 | 85% |
| Toluene | TEA | 110 | 24 | >90:10 | 30% |
Visualizing the Workflow and Pharmacophore
To fully conceptualize the utility of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, we map both its synthetic trajectory and its structural role within a biological target pocket.
Fig 1. Regioselective SNAr workflow and downstream Pd-catalyzed functionalization.
Fig 2. Pharmacophore mapping of the triazole-piperidine scaffold in drug design.
Downstream Pharmacological Utility
The true value of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine lies in its application as an advanced intermediate. The retained C3-bromo substituent is highly amenable to Palladium-catalyzed cross-coupling.
Recent literature highlights the critical nature of this specific scaffold. For instance, in the development of novel cancer therapeutics, researchers utilized this exact triazole-piperidine linkage via direct-to-biology (D2B) SNAr strategies to discover potent PROTAC degraders targeting 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1)[2]. Furthermore, variations of the triazole-piperidine motif have been successfully deployed as selective inhibitors of glutaminyl cyclase isoenzymes (isoQC), demonstrating profound anti-cancer efficacy by downregulating "don't eat me" signals (pE-CD47) in tumor models[3].
By standardizing the synthesis of this building block, drug discovery teams can rapidly access vast areas of chemical space, utilizing the piperidine for target anchoring and the triazole for vector alignment.
References
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Anderson, N. A., et al. "Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1) PROTACs." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]
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National Center for Biotechnology Information. "3,5-Dibromo-1-methyl-1H-1,2,4-triazole." PubChem Compound Summary for CID 17186052.[Link]
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"Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer." PubMed, National Library of Medicine, 2025.[Link]
Sources
- 1. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of Direct-to-Biology Strategies for the Discovery of 2'-Deoxynucleoside 5'-Monophosphate N-Glycosidase (DNPH1) PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
